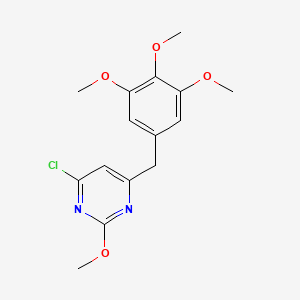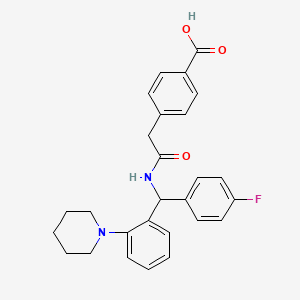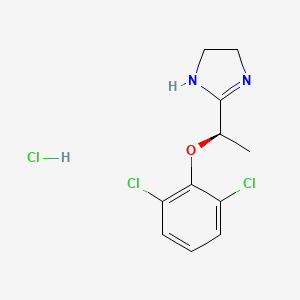
Levlofexidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levlofexidine hydrochloride is a centrally acting alpha2-adrenergic receptor agonist. It is primarily used for the symptomatic treatment of acute opioid withdrawal syndrome to facilitate abrupt opioid discontinuation in adults . This compound is a non-opioid medication that helps reduce the physical symptoms associated with opioid withdrawal .
Méthodes De Préparation
The synthesis of levlofexidine hydrochloride involves multiple steps. One common synthetic route includes the reaction of ®-(-)-2-(2,6-dichlorophenoxy)propionamide with trimethoxonium tetrafluoroborate in dichloromethane for 36 hours. This is followed by the addition of ethylenediamine at 0-20°C. The resulting solution is then warmed to room temperature, diluted with absolute ethanol, and evaporated to dryness. The residue is partitioned between aqueous potassium carbonate and dichloromethane, and the organic layer is dried and evaporated under reduced pressure. Recrystallization from boiling hexanes yields pure this compound .
Analyse Des Réactions Chimiques
Levlofexidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Applications De Recherche Scientifique
Levlofexidine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of alpha2-adrenergic receptor agonists.
Biology: It is used in research related to the sympathetic nervous system and its regulation.
Mécanisme D'action
Levlofexidine hydrochloride exerts its effects by binding to alpha2-adrenergic receptors in the central nervous system. This binding reduces the release of norepinephrine, a hormone similar to adrenaline, which contributes to the symptoms of opioid withdrawal. By decreasing norepinephrine release, this compound helps alleviate symptoms such as chills, sweating, stomach cramps, muscle pain, and runny nose .
Comparaison Avec Des Composés Similaires
Levlofexidine hydrochloride is structurally and functionally similar to clonidine, another alpha2-adrenergic receptor agonist used for treating opioid withdrawal symptoms. Both compounds contain an imidazoline ring and a 2,6-dichlorinated phenyl ring. this compound is considered to have fewer side effects and is more economical compared to clonidine . Other similar compounds include guanfacine and tizanidine, which also act on alpha2-adrenergic receptors but are used for different medical conditions .
Propriétés
Numéro CAS |
87038-06-0 |
|---|---|
Formule moléculaire |
C11H13Cl3N2O |
Poids moléculaire |
295.6 g/mol |
Nom IUPAC |
2-[(1R)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H/t7-;/m1./s1 |
Clé InChI |
DWWHMKBNNNZGHF-OGFXRTJISA-N |
SMILES isomérique |
C[C@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl |
SMILES canonique |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


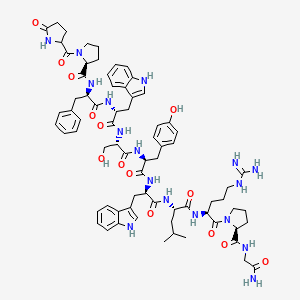
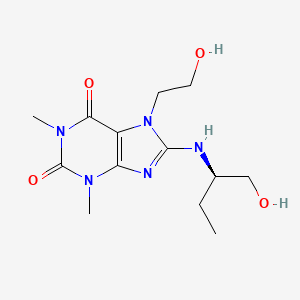
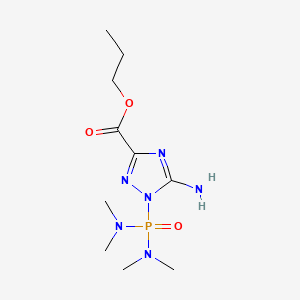
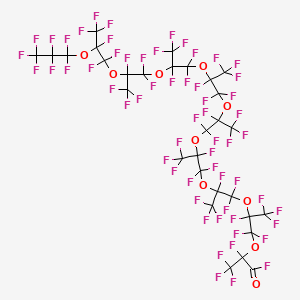
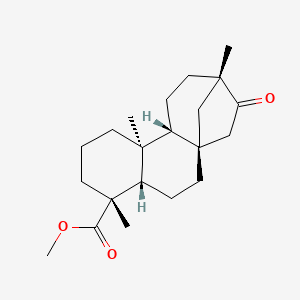
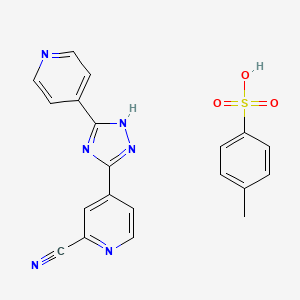

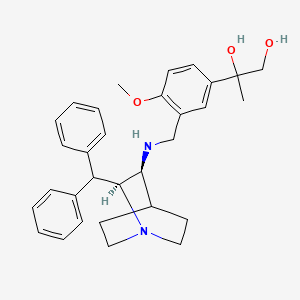
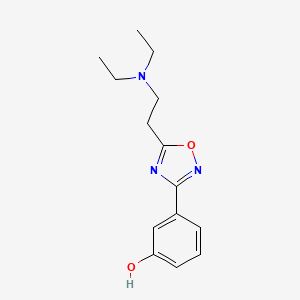


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)
